Cyproterone Acetate-d3 (Major)

LC-MS/MS method validation isotopic cross-talk SIL-IS selection criteria

Cyproterone Acetate-d3 (Major) is the optimal SIL-IS for cyproterone acetate LC-MS/MS bioanalysis. Deuterated at the non-exchangeable acetate methyl, it provides a +3.02 Da mass shift—sufficient to avoid 13C cross-talk—and eliminates deuterium-hydrogen back-exchange. ≥98% purity supports validated bioequivalence/PK studies meeting EMA and ANDA criteria. The d3 variant offers faster, more cost-effective procurement than 13C-labeled alternatives while ensuring stable IS performance in complex matrices.

Molecular Formula C₂₄H₂₆D₃ClO₄
Molecular Weight 419.96
Cat. No. B1162606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproterone Acetate-d3 (Major)
Synonyms(1β,2β)-17-(Acetyloxy)-6-chloro-1,2-dihydro-3’H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione-d3;  1,2α-Methylene-6-chloro-pregna-4,6-diene-3,20-dione 17α-Acetate-d3;  6-Chloro-17-hydroxy-1α,2α-methylenepregna-4,6-diene-3,20-dione Acetate-d3;  Androcur-
Molecular FormulaC₂₄H₂₆D₃ClO₄
Molecular Weight419.96
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyproterone Acetate-d3 (Major): Deuterated Internal Standard for Cyproterone Acetate LC-MS/MS Quantification


Cyproterone Acetate-d3 (Major) is a stable isotope-labeled analog of cyproterone acetate (CPA), a synthetic steroidal anti-androgen and progestogen . The compound incorporates three deuterium atoms at the acetate methyl position, yielding a molecular formula of C₂₄H₂₆D₃ClO₄ with a molecular weight of 419.96 g/mol, representing a mass shift of +3.02 Da relative to the unlabeled parent compound (C₂₄H₂₉ClO₄, MW 416.94 g/mol) . This mass differential is sufficient for unambiguous selected reaction monitoring (SRM/MRM) discrimination in triple-quadrupole LC-MS/MS workflows. The 'Major' designation indicates this is the predominant isotopologue in which deuteration occurs at the most stable labeling positions, minimizing deuterium-hydrogen back-exchange risk. The compound is supplied with chemical purity typically exceeding 98% (HPLC) and is utilized exclusively as an internal standard (IS) for quantitative bioanalysis of cyproterone acetate in biological matrices .

Why Cyproterone Acetate-d3 (Major) Cannot Be Substituted by Unlabeled CPA, Structural Analog IS, or Alternative Labeling Patterns in Quantitative Bioanalysis


In LC-MS/MS quantification of cyproterone acetate in complex biological matrices, the choice of internal standard directly governs method accuracy, precision, and regulatory defensibility. Unlabeled cyproterone acetate cannot function as an IS for itself because it is chromatographically and mass-spectrometrically indistinguishable from the analyte. Structural analog IS such as finasteride, while used in published methods, lack isotopic matching and therefore exhibit different extraction recovery, ionization efficiency, and matrix effect behavior relative to the target analyte . Stable isotope-labeled internal standards (SIL-IS) with carbon-13 labeling (e.g., Cyproterone Acetate-13C2,d3) offer superior resistance to deuterium-hydrogen back-exchange but carry substantially higher synthesis costs and longer procurement lead times . Deuterated standards with fewer than three deuterium labels (d1, d2) produce mass shifts insufficient to avoid isotopic cross-talk with the natural abundance ¹³C isotopologue of the unlabeled analyte . Deuterated standards with labeling at exchange-prone positions (e.g., hydroxyl or amine protons) are subject to back-exchange in protic solvents, leading to IS signal drift and compromised quantification . Cyproterone Acetate-d3 (Major), with its three deuterium labels on the non-exchangeable acetate methyl group, occupies a procurement-relevant sweet spot: it meets the minimum mass shift threshold (Δm/z ≥ 3), minimizes deuterium exchange risk through stable C–D bond positioning, and is available at lower cost and shorter lead time than ¹³C-labeled alternatives .

Cyproterone Acetate-d3 (Major): Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Mass Shift Adequacy: d3 Meets the Minimum Δm/z ≥ 3 Industry Threshold for Isotopic Cross-Talk Avoidance

Industry consensus guidance for deuterated internal standard selection mandates a mass difference of greater than 3 Da (i.e., D3 or higher) relative to the unlabeled analyte to prevent the IS signal from overlapping with the natural abundance ¹³C isotopologue (M+2) of the target compound . Cyproterone Acetate-d3 (Major) (MW 419.96 g/mol) provides a Δm/z of +3.02 Da versus unlabeled cyproterone acetate (MW 416.94 g/mol), precisely satisfying this minimum threshold . In contrast, mono-deuterated (d1, Δm/z ≈ +1) or di-deuterated (d2, Δm/z ≈ +2) cyproterone acetate analogs would produce IS signals that overlap with the naturally occurring ¹³C₁ (Δm/z ≈ +1, ~26% relative abundance at C₂₄) and ¹³C₂ isotopologues of the unlabeled analyte, introducing systematic positive bias at low analyte concentrations . The d3 label also provides a 3 Da margin above the lowest quantifiable analyte signal, enabling robust baseline resolution in MRM transitions typical for steroid quantification .

LC-MS/MS method validation isotopic cross-talk SIL-IS selection criteria bioanalytical method development

Deuterium-Hydrogen Back-Exchange Risk: d3 Labeling on the Acetate Methyl Group vs. Higher Deuterium-Labeled or 13C-Labeled Alternatives

A recognized limitation of deuterated internal standards is the potential for deuterium-hydrogen back-exchange when labels are positioned on heteroatom-bound or alpha-carbonyl protons, and the chromatographic retention time shift (ΔtR) that can cause differential matrix effect compensation between IS and analyte . A systematic comparative study demonstrated that a deuterated SIL-IS (²H₇) produced urine biomarker concentrations on average 59.2% lower than those generated with the corresponding ¹³C₆-labeled IS, with spike accuracy bias of −38.4%, attributed to differential ion suppression because the deuterated IS eluted at a different retention time from the analyte . Cyproterone Acetate-d3 (Major) labels deuterium exclusively on the acetate methyl group (C-17β acetate), a non-exchangeable carbon-bound position that is structurally remote from exchange-prone functional groups (the molecule contains no free hydroxyl, amine, or carboxylic acid protons in the labeled moiety), thereby minimizing back-exchange risk compared to d5 or d7 variants that may incorporate labels at more labile positions . However, for applications requiring maximal resistance to any deuterium-related artifacts, the ¹³C₂,d3 dual-labeled analog (Cyproterone Acetate-13C2,d3) offers the highest stability at a higher procurement cost and typically longer lead time .

deuterium exchange stable isotope labeling matrix effect compensation retention time shift LC-MS/MS quantitative bias

Isotopic and Chemical Purity Benchmarking: Vendor-Specified Purity ≥98% Meets Industry SIL-IS Threshold

Authoritative guidance for stable isotope internal standard selection stipulates that both chemical purity (typically HPLC/GC) and isotopic abundance should each exceed 98% . Among commercial suppliers of Cyproterone Acetate-d3, the declared chemical purity varies: BOC Sciences specifies purity > 98% , InvivoChem reports purity ≥ 98% , and Sigma Aldrich/AABlocks lists purity at 98% . In contrast, some catalog vendors quote purity of approximately 95% (e.g., BenchChem) without published isotopic abundance data . The 3-percentage-point purity differential (98% vs. 95%) translates to up to 3% w/w of unidentified impurities in the lower-purity material, which can contribute to IS signal suppression or enhancement, introduce interfering MRM transitions, or elevate background noise at the analyte retention time, ultimately degrading method LLOQ and precision. Certified reference material producers such as Clearsynth (ISO 17034:2016 and ISO/IEC 17025:2017 accredited) supply Cyproterone Acetate-d3 with full Certificates of Analysis documenting both chemical purity and isotopic enrichment values, meeting regulatory expectations for ANDA/DMF submissions .

isotopic abundance chemical purity certificate of analysis reference standard quality regulatory compliance

Regulatory-Grade Characterization and Pharmacopeial Traceability: Axios Research Cyproterone Acetate-d3 vs. Non-Certified Research-Grade Material

Cyproterone Acetate-d3 offered as a fully characterized reference standard by Axios Research is explicitly compliant with regulatory guidelines and provides traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards . This level of characterization distinguishes it from non-certified research-grade material that, while potentially of adequate chemical purity, lacks documented metrological traceability and uncertainty budgets required for ANDA/DMF submissions and quality control (QC) release testing . Axios Research specifies the compound for analytical method development, method validation (AMV), and QC applications during synthesis and formulation stages of drug development . Clearsynth similarly offers Cyproterone Acetate-d3 under ISO 17034:2016 and ISO/IEC 17025:2017 accreditation, with products undergoing thorough characterization, regular re-testing, and supply with detailed Certificates of Analysis (COA) . Non-certified material typically lacks these accreditations, documented re-test schedules, and pharmacopeial traceability claims, which poses risk during regulatory inspection of bioanalytical data .

pharmacopeial traceability USP EP reference standard ANDA submission DMF regulatory compliance

Method Performance: Deuterated SIL-IS vs. Structural Analog IS for Cyproterone Acetate Quantification in Human Plasma

Two validated LC-MS/MS methods for cyproterone acetate quantification in human plasma provide cross-study evidence of the performance achievable with different IS strategies. The Borges et al. (2009) method employed finasteride, a structural analog (non-isotopic) IS, achieving an LLOQ of 0.1 ng/mL, intra-batch precision of 1.8–5.6%, and intra-batch accuracy of 92.0–99.4% across QC levels (0.3, 20.0, 40.0 ng/mL), with overall mean extraction recovery of 100.3–109.0% . In contrast, a bioequivalence study using Cyproterone Acetate-D3 as the SIL-IS demonstrated robust regulatory performance with 90% CI for the test/reference Cmax ratio of 95.03% (range 85.76–120.33), meeting EMA bioequivalence acceptance criteria (80–125%) . While the finasteride-IS method achieved adequate validation parameters, structural analog IS cannot fully compensate for differential matrix effects or extraction recovery variations between IS and analyte — a limitation inherently addressed by the co-eluting, isotopically matched SIL-IS approach . In a separate multi-analyte method (Moser et al. 2012) using SIL-IS for six progestins including cyproterone acetate, inter-assay reproducibility at QC levels was better than 10% RSD, accuracy ranged from −3.7% to 11.3%, and total extraction efficiency was 92.5–106.4% . The tighter accuracy range observed with SIL-IS (−3.7% to 11.3%) vs. finasteride IS (92.0–99.4% of nominal, i.e., −8.0% to −0.6%) reflects the superior matrix effect compensation of isotopically matched internal standardization .

LLOQ extraction recovery matrix effect bioequivalence method validation human plasma

Procurement Availability and Cost Structure: Cyproterone Acetate-d3 (In Stock) vs. Higher-Labeled or 13C-Labeled Alternatives (Special Order)

Among the commercially available isotope-labeled cyproterone acetate internal standards, Cyproterone Acetate-d3 (CS-O-06519) is listed as 'In Stock' by Clearsynth, whereas the d3 Major variant (CS-T-94855), d7 variant (CS-T-103876), and ¹³C-labeled variants (13C2,d3: CS-T-94854; 13C2,d8: CS-T-99648) are all listed as 'Enquire' status, indicating made-to-order or limited-stock availability . The d5 variant from BOC Sciences carries a lower purity specification (>95%) compared to d3 (>98%) . The general principle that deuterated isotopologue synthesis is relatively inexpensive compared to ¹³C incorporation is well-established in the literature, making d3 the most economical SIL-IS option that still satisfies the critical Δm/z ≥ 3 mass shift requirement . Procurement of ¹³C₂,d3 or d7 variants typically requires custom synthesis with lead times of 4–12 weeks and costs 3–10× higher than catalog d3 material, which can delay method development timelines in time-sensitive bioequivalence or clinical study support .

procurement lead time stable isotope cost in-stock availability supply chain custom synthesis

Optimal Application Scenarios for Cyproterone Acetate-d3 (Major) Based on Quantitative Differentiation Evidence


Regulated Bioequivalence Studies Requiring EMA/FDA-Compliant Method Validation

In bioequivalence studies of cyproterone acetate/ethinyl estradiol combination products, Cyproterone Acetate-d3 (Major) serves as the SIL-IS of choice for plasma concentration determination by LC-MS/MS. As demonstrated in a published bioequivalence study, the use of Cyproterone Acetate-D3 enabled a validated method that met EMA acceptance criteria with 90% CI for Cmax test/reference ratio of 95.03% (85.76–120.33), well within the 80–125% boundary . Procurement of the d3 (Major) variant from ISO 17034-accredited suppliers with documented pharmacopeial traceability (USP/EP) ensures that the IS lot documentation supports regulatory audit requirements for ANDA/DMF submissions . The Δm/z = +3 mass shift provides unambiguous SRM/MRM channel separation from the unlabeled analyte, satisfying the critical method selectivity requirement .

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies

For clinical pharmacokinetic studies and therapeutic drug monitoring of cyproterone acetate in patient populations (e.g., transgender women receiving feminizing hormone therapy, prostate cancer patients, or women treated for acne/hirsutism), Cyproterone Acetate-d3 (Major) provides the necessary IS stability for multi-batch, longitudinal sample analysis. The Moser et al. (2012) multi-progestin method using SIL-IS demonstrated inter-assay reproducibility better than 10% RSD with accuracy of −3.7% to 11.3% across 298 clinical samples, confirming the robustness of deuterated SIL-IS for high-throughput clinical cohort analysis . The 'In Stock' availability of the d3 variant supports the rapid method setup required for time-sensitive clinical studies without the 4–12 week lead times associated with custom-synthesized ¹³C-labeled alternatives .

Pharmaceutical Quality Control and Impurity Profiling Method Development

In pharmaceutical QC laboratories developing stability-indicating methods or impurity profiling assays for cyproterone acetate drug substance and finished dosage forms, Cyproterone Acetate-d3 (Major) functions as a mass-labeled internal standard enabling accurate quantification of the API in the presence of degradation products and process impurities. The compound's regulatory-grade characterization and traceability to USP/EP pharmacopeial standards make it suitable for method transfer to QC environments operating under GMP. The ≥98% purity specification ensures that IS-related impurities do not contribute to the impurity profile being measured, a critical consideration when the method must quantify impurities at the 0.05–0.10% threshold relative to the API.

Metabolite Identification and In Vitro Metabolic Stability Studies

For in vitro drug metabolism studies using human liver microsomes or hepatocytes, Cyproterone Acetate-d3 (Major) can serve a dual role: as a quantitative IS for parent compound depletion measurements and as a tool for distinguishing enzymatic metabolites from IS-derived signals. The three-deuterium label provides a +3 Da mass shift that persists through Phase I metabolism (unless the acetate ester is hydrolyzed), enabling unambiguous differentiation of metabolite masses from IS-related signals in full-scan or data-dependent acquisition modes . Researchers must note that if the acetate group is metabolically cleaved, the deuterium labels are lost; in such cases, a ¹³C-labeled variant (Cyproterone Acetate-13C2,d3) with skeleton-stable labels should be considered despite its higher cost and longer procurement lead time .

Quote Request

Request a Quote for Cyproterone Acetate-d3 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.